molecular formula C6H11F3N2O B1491454 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine CAS No. 2097998-53-1

3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine

Cat. No.: B1491454
CAS No.: 2097998-53-1
M. Wt: 184.16 g/mol
InChI Key: SDIQXNGTHHSSNP-UHFFFAOYSA-N
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Description

3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine is a four-membered azetidine ring compound featuring an ethoxy (-OCH₂CH₃) and a trifluoromethyl (-CF₃) group at the 3-position. The azetidine core introduces ring strain, which can enhance reactivity and modulate conformational flexibility, making it valuable in medicinal chemistry and agrochemical design . The trifluoromethyl group contributes to electron-withdrawing effects, lipophilicity, and metabolic stability, while the ethoxy substituent may influence solubility and steric interactions .

Properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)azetidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c1-2-12-5(6(7,8)9)3-11(10)4-5/h2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIQXNGTHHSSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. The presence of the azetidine ring and the trifluoromethyl group may enhance its interaction with biological targets, making it a candidate for further investigation in drug development.

The molecular formula of 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine is C₇H₈F₃N, with a molecular weight of approximately 175.14 g/mol. Its unique structure includes an ethoxy group and a trifluoromethyl substituent, which are known to influence pharmacological properties such as lipophilicity and metabolic stability.

Biological Activity Overview

Preliminary studies indicate that compounds with azetidine rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The trifluoromethyl group is particularly noted for enhancing potency and selectivity in biological systems.

Table 1: Summary of Biological Activities

Biological ActivityReference
Antimicrobial
Anticancer
Anti-inflammatory
Enzyme inhibition

Anticancer Activity

Recent studies have investigated the anticancer properties of azetidine derivatives. For instance, compounds similar to 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays revealed that certain derivatives exhibited IC₅₀ values in the nanomolar range, indicating potent activity against tumor growth .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of azetidine-containing compounds. A study reported that derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like ampicillin . This suggests that 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine may possess similar properties warranting further exploration.

Enzyme Modulation

The ability of azetidine derivatives to modulate enzyme activity has also been documented. For example, certain analogs have been shown to inhibit topoisomerase enzymes more effectively than traditional drugs, suggesting a possible mechanism for their anticancer effects . This characteristic could be pivotal in developing new therapeutic agents targeting specific cancer pathways.

Comparison with Similar Compounds

Azetidine Derivatives

Azetidines with substituents at the 3-position demonstrate diverse biological activities. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine 3-OCH₂CH₃, 3-CF₃ ~210.18* Potential enzyme inhibition or ligand activity (inferred)
1-Benzhydrylazetidin-3-amine hydrochloride 1-(Diphenylmethyl), 3-NH₂ 314.83 Pharmaceutical intermediate; benzhydryl enhances lipophilicity
3,3-Difluoro-1-methylcyclobutan-1-amine 3,3-F₂, 1-CH₃ ~135.12 Fluorinated cyclobutane analog; structural rigidity

Notes:

  • Trifluoromethyl vs.
  • Ethoxy vs. Amine : The ethoxy group may confer better solubility compared to primary amines, as seen in 1-Benzhydrylazetidin-3-amine hydrochloride, which requires HCl salt formation for stability .

Fluorinated Amines and Heterocycles

Fluorinated amines are prevalent in agrochemicals and pharmaceuticals due to their enhanced bioavailability and target affinity:

Compound Name Core Structure Fluorinated Group Biological Activity Reference
2-(Trifluoromethyl)quinoline-4-amine Quinoline 2-CF₃ TLR7 agonist (EC₅₀ = 53.1 µM)
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine Pyridine 4-CF₃ (on phenyl) Unknown; structural similarity to kinase inhibitors
2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride Diazirine 3-CF₃ Photoaffinity labeling probe

Key Observations :

  • Ring Size and Activity: The azetidine core (4-membered) in the target compound contrasts with larger heterocycles like quinoline (6-membered) in TLR7 agonists . Smaller rings may improve binding to compact enzyme active sites.
  • Trifluoromethyl Positioning: The 3-CF₃ group on azetidine differs from 2-CF₃ on quinoline in , which directly impacts agonist potency. Positional effects on electron distribution and steric hindrance are critical.

Pyridine and Piperazine Derivatives

Pyridine-based CYP51 inhibitors (e.g., UDO and UDD) and agrochemicals like Pyridalyl highlight the role of trifluoromethyl groups in bioactivity:

Compound Name Structure Highlights Application Reference
UDO (Pyridine derivative) 4-CF₃ phenyl, pyridin-3-yl T. cruzi CYP51 inhibitor
Pyridalyl 5-CF₃ pyridyl, dichloroallyloxy Insecticide

Comparison :

  • Enzyme Inhibition : UDO’s pyridine core facilitates π-stacking in CYP51 binding, whereas the azetidine’s strain may induce unique conformational disruptions .

Preparation Methods

Improved Process for 3-Aminoazetidines (Patent WO2000063168A1)

A notable method for preparing 3-aminoazetidines, which are key intermediates for synthesizing 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine, involves an improved cleavage of tert-butyl protecting groups using fluorinated carboxylic acid anhydrides such as trifluoroacetic anhydride. This method offers:

  • Reaction temperatures between -10°C to 25°C, preferably around 0°C.
  • Use of slightly more than stoichiometric amounts of trifluoroacetic anhydride (1 to 2 equivalents).
  • Rapid reaction completion within one hour.
  • Clean reaction profiles facilitating straightforward product isolation.
  • Subsequent amide hydrolysis at room temperature to yield the free amine.

This process enhances yield and broadens the scope of accessible azetidine derivatives, including those with trifluoromethyl substituents, making it highly suitable for preparing 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine precursors.

Reaction Conditions Summary:

Step Conditions Notes
Cleavage of tert-butyl group Trifluoroacetic anhydride, 0°C 1-2 equivalents, ~1 hour reaction time
Amide hydrolysis Basic conditions, room temperature Rapid and clean hydrolysis

Multi-Step Organic Synthesis Involving Ketone Intermediates

The synthesis often involves intermediates such as 2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, which is prepared through multi-step organic reactions. Key features of this approach include:

  • Formation of the azetidine ring with the trifluoromethyl and ethoxy substituents.
  • Introduction of the chloro substituent on a ketone moiety, which can be further manipulated.
  • Use of nucleophilic substitution and reduction reactions typical for carbonyl-containing compounds.
  • Careful control of reaction conditions (temperature, solvents, stoichiometry) to optimize yield and purity.
  • Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

This intermediate is crucial for subsequent transformations leading to the target amine compound. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is critical in drug development.

Hydrogenolysis and Catalytic Methods (Related Azetidine Derivatives)

Though focused on 3-phenoxyazetidines, methods involving hydrogenolysis of protected azetidine derivatives provide insight into potential preparation routes:

  • Use of hydrogen gas and suitable hydrogenolysis catalysts in protic solvents.
  • Employment of tertiary organic bases to stabilize azetidine during reaction.
  • Removal of protecting groups such as diphenylmethyl to yield free azetidine amines.
  • The process is economical and improves yields while minimizing contaminants.

These catalytic hydrogenolysis techniques can be adapted for 3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine synthesis, particularly in deprotection steps.

Comparative Table of Preparation Steps

Preparation Step Method/Conditions Advantages References
tert-Butyl group cleavage Trifluoroacetic anhydride, 0°C, 1-2 equiv. Mild conditions, high yield, clean reaction
Amide hydrolysis Basic conditions, room temperature Rapid, clean, simple work-up
Formation of chloro-ketone intermediate Multi-step organic synthesis, TLC/NMR monitoring Enables further functionalization
Hydrogenolysis of protected azetidines H2 gas, catalyst, protic solvent, base Efficient deprotection, improved purity

Q & A

Basic: What are the optimal synthetic routes for 3-ethoxy-3-(trifluoromethyl)azetidin-1-amine?

Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Formation of the azetidine ring via cyclization reactions, such as intramolecular nucleophilic substitution.
  • Step 2: Introduction of the trifluoromethyl group using reagents like CF3_3TMS (trimethyl(trifluoromethyl)silane) under catalytic conditions (e.g., Cu(I)/ligand systems) .
  • Step 3: Ethoxy group installation via alkylation with ethyl bromide or Mitsunobu reactions using diethyl azodicarboxylate (DEAD) .
    Key Considerations:
  • Control reaction temperature (<0°C for trifluoromethylation to avoid side reactions).
  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis if stereochemistry is critical .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
Employ a combination of analytical techniques:

  • NMR Spectroscopy: 1^{1}H and 19^{19}F NMR to confirm the presence of ethoxy (δ1.31.5δ \sim1.3-1.5 ppm for CH3_3) and trifluoromethyl (δ60δ \sim-60 to -70 ppm) groups .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+^+ peak at m/z 199.08 for C6_6H11_{11}F3_3N2_2O) .
  • X-ray Crystallography: Resolve stereochemical ambiguities, particularly for the azetidine ring conformation .

Basic: What are the key stability and reactivity considerations for this compound?

Answer:

  • Stability:
    • Susceptible to hydrolysis under acidic/basic conditions due to the ethoxy group. Store in inert atmospheres (N2_2) at -20°C .
    • Light-sensitive; use amber vials to prevent photodegradation .
  • Reactivity:
    • The trifluoromethyl group enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., by amines or thiols) .
    • Ethoxy substituents can undergo dealkylation under strong Lewis acids (e.g., BBr3_3) .

Advanced: How do structural modifications (e.g., substituent position) affect biological activity?

Answer:

  • Case Study 1: Replacing ethoxy with methoxy reduces metabolic stability due to decreased steric bulk, as shown in cytochrome P450 assays .
  • Case Study 2: Moving the trifluoromethyl group from the 3- to 2-position on the azetidine ring alters binding affinity (e.g., IC50_{50} shifts from 12 nM to 230 nM in kinase inhibition assays) .
    Methodology:
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes.
  • Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How can computational methods guide the optimization of this compound?

Answer:

  • DFT Calculations: Predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact on ring strain) .
  • MD Simulations: Model solvation effects and conformational dynamics in biological membranes (e.g., POPC lipid bilayers) .
  • QSAR Models: Corrogate substituent lipophilicity (logP) with permeability (e.g., Caco-2 monolayer assays) .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 40% vs. 75%)?

Answer:

  • Factor 1: Catalyst loading variations (e.g., 5 mol% vs. 10 mol% CuI in trifluoromethylation steps) .
  • Factor 2: Solvent polarity (acetonitrile vs. DMF) impacts reaction kinetics .
    Resolution Strategy:
  • Replicate conditions from high-yield studies while monitoring intermediates via LC-MS.
  • Optimize using design of experiments (DoE) with parameters like temperature, catalyst, and solvent .

Advanced: What are the compound’s potential off-target interactions in biological systems?

Answer:

  • Risk 1: Inhibition of hERG channels due to the amine’s basicity (pKa_a ~9.5). Test using patch-clamp electrophysiology .
  • Risk 2: Binding to serum albumin (e.g., ~85% binding in SPR assays), which may reduce bioavailability .
    Mitigation:
  • Introduce polar groups (e.g., hydroxyl) to lower logP and reduce off-target binding .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Strategy 1: Replace ethoxy with cyclopropoxy to resist oxidative metabolism (e.g., microsomal stability increased from 15% to 60%) .
  • Strategy 2: Deuterate labile C-H bonds (e.g., ethoxy group’s α-position) to slow CYP450-mediated degradation .
    Validation:
  • Use liver microsome assays (human/rat) and LC-MS/MS to quantify metabolite formation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhaling amine vapors (TLV: 5 ppm) .
  • Spill Management: Neutralize with citric acid (for basic residues) and absorb with vermiculite .

Advanced: What are the compound’s applications in materials science?

Answer:

  • Application 1: As a monomer in fluorinated polymers for gas separation membranes (e.g., CO2_2/N2_2 selectivity >30) .
  • Application 2: Precursor for liquid crystals with low dielectric anisotropy (Δε <1.5) due to the azetidine ring’s rigidity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine
Reactant of Route 2
3-Ethoxy-3-(trifluoromethyl)azetidin-1-amine

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